Product packaging for Doxorubicin-N-4-hydroxyphenoxyacetamide(Cat. No.:CAS No. 131089-08-2)

Doxorubicin-N-4-hydroxyphenoxyacetamide

Cat. No.: B164847
CAS No.: 131089-08-2
M. Wt: 693.6 g/mol
InChI Key: GNIACNJUQXXBPR-BPESXHNNSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Doxorubicin-N-4-hydroxyphenoxyacetamide is a chemical derivative of the potent anthracycline antibiotic, doxorubicin. Doxorubicin itself is a cornerstone chemotherapeutic agent used in the treatment of a wide spectrum of cancers, including breast cancer, leukemias, lymphomas, and sarcomas, and its primary mechanisms of action are well-characterized. These include the intercalation into DNA to disrupt topoisomerase-II-mediated DNA repair and the generation of reactive oxygen species (ROS) that cause damage to cellular membranes, DNA, and proteins . This derivative is designed for scientific investigation into these complex pathways. Researchers can utilize this compound to probe and elucidate the precise molecular mechanisms of anthracycline activity, with a particular focus on the role of specific functional group modifications on drug efficacy and interactions. A key area of research involves overcoming multidrug resistance (MDR), a major limitation of doxorubicin therapy, which is often mediated by efflux transporters like P-glycoprotein (ABCB1) . Furthermore, this compound serves as a critical tool in the ongoing effort to dissect the mechanisms of anthracycline-induced toxicity, most notably cardiotoxicity, which is a dose-limiting and potentially severe side effect of the parent drug . By studying such derivatives, scientists aim to inform the rational design of novel anthracycline agents that retain potent anticancer efficacy while exhibiting improved safety profiles. This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C35H35NO14 B164847 Doxorubicin-N-4-hydroxyphenoxyacetamide CAS No. 131089-08-2

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

131089-08-2

Molecular Formula

C35H35NO14

Molecular Weight

693.6 g/mol

IUPAC Name

N-[(2S,3S,4S,6R)-3-hydroxy-2-methyl-6-[[(1S,3S)-3,5,12-trihydroxy-3-(2-hydroxyacetyl)-10-methoxy-6,11-dioxo-2,4-dihydro-1H-tetracen-1-yl]oxy]oxan-4-yl]-2-(4-hydroxyphenoxy)acetamide

InChI

InChI=1S/C35H35NO14/c1-15-30(41)20(36-24(40)14-48-17-8-6-16(38)7-9-17)10-25(49-15)50-22-12-35(46,23(39)13-37)11-19-27(22)34(45)29-28(32(19)43)31(42)18-4-3-5-21(47-2)26(18)33(29)44/h3-9,15,20,22,25,30,37-38,41,43,45-46H,10-14H2,1-2H3,(H,36,40)/t15-,20-,22-,25-,30+,35-/m0/s1

InChI Key

GNIACNJUQXXBPR-BPESXHNNSA-N

SMILES

CC1C(C(CC(O1)OC2CC(CC3=C2C(=C4C(=C3O)C(=O)C5=C(C4=O)C(=CC=C5)OC)O)(C(=O)CO)O)NC(=O)COC6=CC=C(C=C6)O)O

Isomeric SMILES

C[C@H]1[C@H]([C@H](C[C@@H](O1)O[C@H]2C[C@@](CC3=C2C(=C4C(=C3O)C(=O)C5=C(C4=O)C(=CC=C5)OC)O)(C(=O)CO)O)NC(=O)COC6=CC=C(C=C6)O)O

Canonical SMILES

CC1C(C(CC(O1)OC2CC(CC3=C2C(=C4C(=C3O)C(=O)C5=C(C4=O)C(=CC=C5)OC)O)(C(=O)CO)O)NC(=O)COC6=CC=C(C=C6)O)O

Other CAS No.

131089-08-2

Synonyms

doxorubicin-N-4-hydroxyphenoxyacetamide
p-DPO

Origin of Product

United States

Synthetic Pathways and Advanced Structural Elucidation of Doxorubicin N 4 Hydroxyphenoxyacetamide

Chemical Synthesis Methodologies

The synthesis of Doxorubicin-N-4-hydroxyphenoxyacetamide involves a multi-step process that begins with the separate synthesis of the 4-hydroxyphenoxyacetamide linker, followed by its conjugation to the doxorubicin (B1662922) molecule.

Core Conjugation Strategies for Prodrug Formation

The primary strategy for creating this compound involves forming a stable amide bond between the primary amino group of doxorubicin's daunosamine (B1196630) sugar and the carboxylic acid group of the 4-hydroxyphenoxyacetamide linker. researchgate.net This method is favored due to the high nucleophilicity of the amino group, which allows for selective reaction over the multiple hydroxyl groups present in the doxorubicin structure. chapman.edu

The conjugation reaction is typically carried out in an organic solvent like dimethylformamide (DMF) and often employs coupling agents such as HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) and an organic base like DIPEA (N,N-diisopropylethylamine) to facilitate the amide bond formation. nih.gov The reaction is carefully monitored using techniques like thin-layer chromatography (TLC) to determine its completion. nih.gov This approach ensures a high yield of the final prodrug, often exceeding 60%. nih.gov

Linker Chemistry and Functional Group Introduction

The 4-hydroxyphenoxyacetamide linker plays a crucial role in the prodrug's design. The synthesis of this linker typically starts with a commercially available precursor, such as 4-aminophenol (B1666318). The phenoxyacetamide moiety is introduced through a series of reactions. For instance, the amino group of 4-aminophenol can be reacted with an activated form of acetic acid, such as an acid chloride or anhydride, to form the acetamide.

The introduction of specific functional groups into the linker can influence the physicochemical properties of the resulting prodrug. nih.gov For example, the hydroxyl group on the phenyl ring of the linker can be used for further modifications or to enhance the prodrug's solubility and stability. The choice of linker is critical as it can affect the rate of drug release at the target site. nih.gov

Spectroscopic and Chromatographic Methods for Prodrug Characterization

Following synthesis, a comprehensive characterization of this compound is essential to confirm its chemical structure, purity, and isomeric composition. This is achieved through a combination of advanced spectroscopic and chromatographic techniques.

High-Resolution Mass Spectrometry for Structural Confirmation

High-resolution mass spectrometry (HRMS) is a cornerstone technique for confirming the molecular weight and elemental composition of the synthesized prodrug. nih.govnih.gov It provides a precise mass-to-charge ratio (m/z) of the molecular ion, which can be compared to the theoretical mass calculated from the chemical formula. nih.gov

In positive ion mode electrospray ionization mass spectrometry (ESI-MS), doxorubicin and its derivatives typically form protonated molecules ([M+H]⁺) or sodium adducts ([M+Na]⁺). nih.gov For instance, the molecular ion peak for doxorubicin is observed at an m/z of 544 ([M+H]⁺). nih.gov Tandem mass spectrometry (MS/MS) is further employed to analyze the fragmentation patterns of the prodrug. nih.gov By inducing fragmentation of the parent ion, characteristic fragment ions are generated, which provide valuable information about the different structural components of the molecule and confirm the successful conjugation of the linker to doxorubicin. nih.govresearchgate.net The fragmentation pathway of doxorubicin often involves the cleavage of the glycosidic bond, separating the daunosamine sugar from the aglycone core. nih.gov

Nuclear Magnetic Resonance Spectroscopy for Molecular Architecture

Nuclear Magnetic Resonance (NMR) spectroscopy, including ¹H NMR and ¹³C NMR, is indispensable for the detailed elucidation of the molecular architecture of this compound. researchgate.netnih.gov

¹H NMR spectroscopy provides information about the chemical environment of protons in the molecule. researchgate.net The formation of the amide bond between doxorubicin and the linker leads to characteristic shifts in the signals of nearby protons. For example, the proton at the 3'-position of the daunosamine sugar is significantly deshielded (shifted downfield) upon amide bond formation. researchgate.net The aromatic protons of both the doxorubicin ring system and the 4-hydroxyphenoxyacetamide linker will also show distinct signals, confirming the presence of both moieties in the final product. redalyc.orgresearchgate.net

¹³C NMR spectroscopy complements the ¹H NMR data by providing information about the carbon skeleton of the molecule. researchgate.net The carbon atoms closest to the newly formed amide bond, particularly C3' and the carbonyl carbon of the linker, exhibit noticeable shifts in their resonance frequencies. researchgate.net Two-dimensional NMR techniques, such as ¹H-¹H COSY and HSQC, can be used to establish connectivity between protons and carbons, further confirming the structural assignment. chapman.edu

Table 1: Representative ¹H NMR Chemical Shifts (ppm) for Doxorubicin and its Derivatives

Proton Doxorubicin HCl Doxorubicin-Amide Conjugate
3'-H ~3.37 ~3.94
NH (amide) - ~7.50
Aromatic-H (DOX) 7.5-8.0 7.5-8.0

Note: Chemical shifts are approximate and can vary depending on the solvent and specific conjugate structure. researchgate.net

Advanced Chromatographic Separations for Purity and Isomeric Analysis

High-performance liquid chromatography (HPLC) is the primary method for assessing the purity of the synthesized this compound and for separating any potential isomers. nih.govresearchgate.net Reversed-phase HPLC, using a C18 column, is commonly employed for the analysis of doxorubicin and its derivatives. pharmahealthsciences.netresearchgate.net

The mobile phase typically consists of a mixture of an organic solvent, such as acetonitrile (B52724) or methanol, and an aqueous buffer, often containing a small amount of an acid like formic acid to improve peak shape. pharmahealthsciences.net Detection is usually performed using a UV-Vis detector, set at a wavelength where doxorubicin has strong absorbance, such as 480 nm, or a fluorescence detector (excitation ~480 nm, emission ~550 nm) for enhanced sensitivity. pharmahealthsciences.netnih.gov

HPLC methods can be developed to separate the prodrug from the starting materials (doxorubicin and the linker), as well as from any byproducts formed during the synthesis. researchgate.net Furthermore, if the linker or the conjugation process introduces chiral centers, HPLC can be used with a chiral stationary phase to separate and quantify the resulting diastereomers. nih.gov The purity of the final product is determined by integrating the peak area of the desired compound and comparing it to the total area of all peaks in the chromatogram. pharmahealthsciences.net

Table 2: Typical HPLC Parameters for Doxorubicin Prodrug Analysis

Parameter Condition
Column C18 reversed-phase (e.g., 250 x 4.6 mm, 5 µm)
Mobile Phase Acetonitrile/Water with 0.1% Formic Acid (gradient or isocratic)
Flow Rate 1.0 mL/min
Detection UV-Vis at 480 nm or Fluorescence (Ex: 480 nm, Em: 550 nm)
Column Temperature 35 °C

Note: These are general parameters and may need to be optimized for specific prodrugs. pharmahealthsciences.netnih.gov

Molecular and Cellular Mechanisms of Action of Doxorubicin N 4 Hydroxyphenoxyacetamide and Its Active Metabolites

Prodrug Activation Pathways

The conversion of the inactive Doxorubicin-N-4-hydroxyphenoxyacetamide into the active doxorubicin (B1662922) is a critical step that dictates its therapeutic efficacy. This activation can occur through two primary routes: enzymatic conversion by specific biocatalysts and, to a lesser extent, through non-enzymatic hydrolysis.

Enzymatic Conversion by Specific Biocatalysts, e.g., PVA

The primary and most efficient pathway for the activation of this compound is through enzymatic hydrolysis. This process is central to the concept of Antibody-Directed Enzyme Prodrug Therapy (ADEPT), a strategy designed to achieve site-specific release of cytotoxic agents. In this approach, an antibody, engineered to recognize a tumor-associated antigen, is conjugated to an enzyme and administered to the patient. Following the localization of the antibody-enzyme conjugate at the tumor site and its clearance from systemic circulation, the non-toxic prodrug, this compound, is administered.

The specific biocatalyst for the activation of this prodrug is Penicillin V Amidase (PVA), also known as Penicillin G Amidase (PGA). PVA selectively hydrolyzes the amide bond of the phenoxyacetamide group, releasing the active doxorubicin and a non-toxic byproduct. This enzymatic cleavage is highly specific, ensuring that the potent cytotoxic effects of doxorubicin are primarily exerted within the tumor microenvironment where the enzyme is concentrated.

Research has demonstrated that this compound is significantly less toxic to cancer cells in vitro compared to doxorubicin. However, upon the introduction of PVA, its cytotoxicity is substantially increased, reaching levels comparable to that of the parent drug. This antigen-specific activation has been shown in studies where only the cells expressing the target antigen for the antibody-PVA conjugate experience the enhanced cytotoxic effect of the prodrug.

Prodrug/DrugTarget Cell LineConditionRelative Cytotoxicity
DoxorubicinH2981 (lung adenocarcinoma)-High
This compoundH2981 (lung adenocarcinoma)Without PVALow
This compoundH2981 (lung adenocarcinoma)With PVAHigh

Non-Enzymatic Hydrolysis and Chemical Decomposition Pathways

While enzymatic conversion is the intended and primary activation pathway, the stability of this compound under physiological conditions is a crucial factor. Non-enzymatic hydrolysis refers to the chemical breakdown of the prodrug in an aqueous environment without the aid of an enzyme. The rate of this spontaneous hydrolysis is a critical parameter, as premature conversion in the bloodstream could lead to systemic toxicity, undermining the very principle of targeted therapy.

Ideally, a prodrug should exhibit high stability at the physiological pH of blood (around 7.4) to ensure it reaches the tumor site intact. Studies on similar carbamate (B1207046) and acetamide-based prodrugs of doxorubicin suggest that the stability is pH-dependent. Generally, these linkages are more stable at neutral pH and may undergo slow hydrolysis under acidic or alkaline conditions.

Detailed quantitative data on the specific rate of non-enzymatic hydrolysis of this compound under various pH conditions is not extensively available in the public domain. However, the design of phenoxyacetamide-based prodrugs generally aims for a balance: sufficient stability in circulation to minimize off-target effects, yet allowing for some potential release in the slightly acidic tumor microenvironment, although this is considered a minor pathway compared to the highly efficient enzymatic activation. The chemical decomposition of the prodrug would likely follow a hydrolytic pathway, cleaving the amide bond to release doxorubicin.

Mechanisms of Released Doxorubicin Action

Once this compound is converted to its active form, doxorubicin, it exerts its potent anticancer effects through a multi-pronged attack on cancer cells. The primary mechanisms of action of doxorubicin are well-established and involve direct interaction with DNA, inhibition of a critical enzyme involved in DNA replication, and the generation of damaging reactive oxygen species.

DNA Intercalation and Structural Perturbation

One of the principal mechanisms by which doxorubicin kills cancer cells is through its ability to intercalate into the DNA double helix. The planar aromatic structure of the doxorubicin molecule inserts itself between adjacent base pairs of the DNA. This physical insertion leads to a distortion of the DNA structure, causing it to unwind and creating torsional stress.

This structural perturbation of DNA has profound consequences for the cell. It interferes with the normal processes of DNA replication and transcription, which are essential for cell division and protein synthesis. By disrupting the template function of DNA, doxorubicin effectively halts the proliferation of rapidly dividing cancer cells. The stabilization of the doxorubicin-DNA complex is further enhanced by the formation of hydrogen bonds between the drug and the DNA bases.

Topoisomerase II Inhibition and DNA Strand Break Induction

Beyond simple intercalation, doxorubicin also targets and inhibits the nuclear enzyme topoisomerase II. This enzyme plays a crucial role in managing the topological state of DNA during replication and transcription. It functions by creating transient double-strand breaks in the DNA, allowing the DNA strands to pass through each other to relieve supercoiling, and then resealing the breaks.

Doxorubicin interferes with this process by stabilizing the "cleavable complex," which is an intermediate state where topoisomerase II is covalently bound to the broken ends of the DNA. By preventing the re-ligation of the DNA strands, doxorubicin effectively traps the enzyme on the DNA, leading to the accumulation of permanent DNA double-strand breaks. These unrepaired breaks trigger a DNA damage response that can ultimately lead to the initiation of programmed cell death, or apoptosis.

Structure Activity Relationship Sar Investigations for Optimized Prodrug Design

Influence of N-4-hydroxyphenoxyacetamide Moiety on Prodrug Stability and Activation Kinetics

The N-4-hydroxyphenoxyacetamide moiety is critical to the function of the Doxorubicin-N-4-hydroxyphenoxyacetamide prodrug, conferring stability in systemic circulation while allowing for specific activation at the target site. This promoiety renders the parent drug inactive; for instance, doxorubicin (B1662922) prodrugs with N-phenylacetamido derivatives have been shown to be significantly less cytotoxic than the parent doxorubicin. nih.govcreative-biolabs.com Specifically, derivatives like N-(4-aminophenylacetyl)doxorubicin and N-(4-phosphonooxy)phenylacetyl)-doxorubicin were found to be at least 1000-fold less toxic than doxorubicin against H2981 lung adenocarcinoma cells. nih.gov

This reduction in toxicity is attributed to the stability of the amide bond linking the phenoxyacetamide group to doxorubicin's amino sugar. This bond is designed to resist hydrolysis by common endogenous enzymes, preventing premature drug release. The stability ensures that the highly toxic doxorubicin is not released while the prodrug circulates in the bloodstream, minimizing off-target effects like cardiotoxicity that severely limit the clinical use of free doxorubicin. nih.govnih.gov

Activation kinetics are intrinsically linked to this stability. The prodrug is engineered to remain largely intact under physiological conditions (pH 7.4) but to be a specific substrate for an activating enzyme, such as Penicillin V Amidase (PVA). nih.gov The rate of enzymatic cleavage, and thus the rate of doxorubicin release, is a key design parameter. The N-4-hydroxyphenoxyacetamide group is specifically recognized by the enzyme, leading to rapid hydrolysis and conversion to the active drug form within the tumor microenvironment where the enzyme has been localized. creative-biolabs.comnih.gov This balance between stability in circulation and rapid activation at the target site is a fundamental aspect of this prodrug's design. nih.gov

Correlation between Prodrug Structural Modifications and Enzymatic Specificity (e.g., PVA)

The effectiveness of an enzyme-prodrug system hinges on the high specificity of the enzyme for the prodrug. The chemical structure of the prodrug is tailored to be an exclusive substrate for a non-human enzyme that is delivered to the tumor site, a cornerstone of Antibody-Directed Enzyme Prodrug Therapy (ADEPT). creative-biolabs.com In the case of this compound (also referred to as DPO), the prodrug is specifically designed for activation by Penicillin V Amidase (PVA). nih.gov

The N-p-hydroxyphenoxyacetamide moiety is the specific structural feature recognized by PVA. This enzyme efficiently hydrolyzes the amide linkage of this moiety, releasing active doxorubicin. nih.gov The specificity is so high that the prodrug is not significantly activated by endogenous human enzymes, preventing off-target toxicity. Research has demonstrated that when PVA is targeted to folate receptor-positive tumor cells, the DPO prodrug becomes as toxic as free doxorubicin, indicating efficient and specific conversion. nih.gov

Structural modifications to the promoiety can drastically alter this specificity. For example, substituting the phenoxyacetyl group with other acyl groups would likely reduce or eliminate the prodrug's susceptibility to PVA cleavage. Similarly, altering the substitution pattern on the phenyl ring of the phenoxyacetamide group can impact the rate of enzymatic hydrolysis. This precise structural correlation allows for the design of highly specific enzyme-prodrug pairs, minimizing the risk of systemic drug activation. nih.gov

Prodrug/DrugActivating EnzymeTarget CellsRelative Cytotoxicity (IC50)
Doxorubicin N/AKB (FR-positive)~0.6 µM
Doxorubicin-N-p-hydroxyphenoxyacetamide (DPO) NoneKB (FR-positive)High (significantly less toxic than Doxorubicin)
Doxorubicin-N-p-hydroxyphenoxyacetamide (DPO) Penicillin V Amidase (PVA)KB (FR-positive)~0.6 µM
N-(Phenylacetamido)doxorubicin Penicillin-G Amidase (PGA)H2981Cytotoxicity becomes equivalent to Doxorubicin
N-(Phenylacetamido)doxorubicin NoneH298110-fold less toxic than Doxorubicin

This table summarizes findings on the enzymatic activation of doxorubicin prodrugs. The data for DPO is from studies on KB cells nih.gov, and for N-(Phenylacetamido)doxorubicin from studies on H2981 cells nih.gov.

Impact of Linker Chemistry on Controlled Drug Release and Cellular Permeability

The linker connecting a promoiety to a drug is a critical component that dictates the mechanism of drug release and influences the prodrug's physicochemical properties, including cellular permeability. mdpi.com In this compound, the phenoxyacetamide group functions as both the promoiety and part of the linker system, connected via a stable amide bond. This specific amide linkage is designed to be cleaved by the exogenous enzyme PVA, ensuring a highly controlled, enzyme-triggered release mechanism. creative-biolabs.comnih.gov

The broader field of prodrug design utilizes various linker chemistries to achieve controlled release in response to different triggers within the tumor microenvironment:

pH-Sensitive Linkers: Hydrazone linkers are stable at physiological pH (7.4) but are rapidly cleaved in the acidic environment of tumors or endosomes (pH ~5.0-6.0). nih.govnih.gov This allows for preferential drug release within cancer tissues.

Redox-Sensitive Linkers: Disulfide bonds are stable in the bloodstream but are readily cleaved in the highly reductive intracellular environment of tumor cells, which have high concentrations of glutathione (B108866) (GSH). nih.govfrontiersin.org This provides another mechanism for tumor-specific drug release.

Enzyme-Cleavable Peptide Linkers: Short peptide sequences can be designed to be substrates for enzymes that are overexpressed in tumors, such as matrix metalloproteinases (MMPs) or cathepsins. nih.govnih.gov

The choice of linker profoundly affects cellular permeability. The N-4-hydroxyphenoxyacetamide moiety alters the lipophilicity and charge of the original doxorubicin molecule. These changes can enhance its ability to cross cell membranes or, conversely, can be tuned to limit permeability until the prodrug reaches its target, where enzymatic activation releases the cell-permeable parent drug. mdpi.com By modifying the linker, researchers can fine-tune the balance between stability, controlled release, and the ability of the prodrug to enter target cells. nih.gov

SAR in Overcoming Multidrug Resistance Mechanisms (e.g., ABC Transporter Modulation)

A major challenge in chemotherapy is multidrug resistance (MDR), often mediated by the overexpression of ATP-binding cassette (ABC) transporters like P-glycoprotein (ABCB1) and Breast Cancer Resistance Protein (BCRG, ABCG2). researchgate.netjnsbm.org These transporters act as efflux pumps, actively removing chemotherapeutic drugs like doxorubicin from cancer cells, thereby reducing their intracellular concentration and efficacy. jnsbm.orgnih.gov

The structural modification of doxorubicin into the this compound prodrug is a key strategy to circumvent this resistance. Because the prodrug's structure is significantly different from that of doxorubicin, it is often not recognized as a substrate by ABC transporters. uni-regensburg.de This allows the prodrug to accumulate in resistant cancer cells without being prematurely ejected.

Once inside the cell, the localized activating enzyme (e.g., PVA) cleaves the prodrug, releasing a high concentration of active doxorubicin. creative-biolabs.comnih.gov This sudden, high intracellular dose can overwhelm the capacity of the efflux pumps, restoring the drug's cytotoxic effect. Therefore, the SAR principle at play is that masking the functional groups of doxorubicin that are recognized by ABC transporters allows the molecule to evade the primary mechanism of resistance. Studies have shown that inhibiting ABC transporters can significantly increase the intracellular accumulation and efficacy of doxorubicin in resistant cells, a goal that the prodrug strategy achieves through structural modification. jnsbm.org

Cell Line TypeTransporter ExpressionDrugCellular Accumulation/Efficacy
Drug-Sensitive Low ABC Transporter LevelsDoxorubicinHigh accumulation, high cytotoxicity
Drug-Resistant High ABC Transporter Levels (e.g., ABCB1, ABCG2)DoxorubicinLow accumulation, low cytotoxicity (drug is effluxed)
Drug-Resistant High ABC Transporter LevelsDoxorubicin ProdrugHigh accumulation (prodrug is not a substrate for efflux)
Drug-Resistant + Activating Enzyme High ABC Transporter LevelsDoxorubicin ProdrugHigh intracellular doxorubicin release, restored cytotoxicity

This table illustrates the theoretical mechanism by which a doxorubicin prodrug overcomes ABC transporter-mediated multidrug resistance. The prodrug's altered structure allows it to bypass the efflux pumps that expel the parent drug.

Stereochemical Considerations in Prodrug Design and Activity

Stereochemistry, the three-dimensional arrangement of atoms, is a fundamental consideration in drug design, as biological systems like enzymes are inherently chiral and often exhibit high stereospecificity. Doxorubicin itself is a chiral molecule with multiple stereocenters. The enzymatic activation of a prodrug like this compound is highly dependent on the stereochemical configuration of the molecule.

The activating enzyme, PVA, has a precisely shaped active site that must accommodate the prodrug for efficient catalysis. Any variation in the stereochemistry of the doxorubicin core or the N-4-hydroxyphenoxyacetamide moiety could significantly impact binding and subsequent hydrolysis. It is plausible that only one diastereoisomer of the prodrug would be an effective substrate for the enzyme, while others might bind weakly or not at all.

For example, studies on other complex prodrugs have noted that they can exist as multiple diastereoisomers, which may have different rates of activation or biological activity. researchgate.net Therefore, during the synthesis of this compound, controlling the stereochemistry is crucial. An ideal synthesis would produce a single, active stereoisomer to ensure predictable activation kinetics and therapeutic efficacy. Failure to control for stereochemistry could result in a product with reduced potency, as only a fraction of the administered dose would be the active isomer.

Preclinical Pharmacological and Mechanistic Studies

In Vitro Mechanistic Investigations

Doxorubicin-N-4-hydroxyphenoxyacetamide is a prodrug derivative of the potent chemotherapeutic agent doxorubicin (B1662922). creative-biolabs.com Its design is centered on the principle of targeted activation to enhance therapeutic selectivity and minimize the systemic toxicity associated with conventional doxorubicin administration. creative-biolabs.comdaneshyari.com

Cellular Uptake and Intracellular Distribution Kinetics

The cellular uptake of doxorubicin prodrugs is a critical determinant of their therapeutic efficacy. Studies have shown that doxorubicin-loaded nanoparticles can be efficiently internalized by cancer cells. nih.gov For instance, reduction-sensitive micelles loaded with doxorubicin were observed to be effectively taken up by HeLa cells. nih.gov The intracellular trafficking of these prodrugs is equally important. Unlike free doxorubicin, which readily enters the nucleus and stains DNA, some prodrug formulations, such as DOX-PCB, remain in the cytoplasm. nih.gov This cytoplasmic sequestration is a key feature of the prodrug design, preventing premature interaction with nuclear DNA and reducing off-target toxicity. nih.gov The pH gradient within cellular compartments also plays a role, as doxorubicin, a basic compound, can become sequestered in acidic organelles like endosomes and lysosomes. nih.govnih.gov

Prodrug Activation and Doxorubicin Release Profiling in Cellular Models

The activation of this compound is designed to be triggered by specific conditions prevalent in the tumor microenvironment. One such strategy involves enzymatic hydrolysis by penicillin amidase, which can be delivered to the tumor site via monoclonal antibody conjugates in an approach known as antibody-directed enzyme prodrug therapy (ADEPT). creative-biolabs.com This method allows for the site-specific release of the active doxorubicin. creative-biolabs.com Other activation mechanisms for doxorubicin prodrugs include photocleavage, where exposure to UV light can trigger the release of doxorubicin from a photolabile protecting group. nih.gov For example, the DOX-PCB prodrug releases active doxorubicin upon exposure to UV light at 350 nm. nih.gov Another approach utilizes the reducing environment of tumor cells, with disulfide-linked prodrugs releasing doxorubicin more rapidly in the presence of reducing agents like dithiothreitol (B142953) (DTT). nih.govnih.gov Reactive oxygen species (ROS) can also be harnessed to cleave specific linkers and release doxorubicin. mdpi.com

Target Engagement Studies (e.g., DNA Binding Affinity, Topoisomerase II Trapping)

Once released from its prodrug form, doxorubicin exerts its cytotoxic effects primarily through interaction with DNA and topoisomerase II. creative-biolabs.comnih.gov Doxorubicin intercalates into the DNA double helix, a process that inhibits macromolecular biosynthesis. creative-biolabs.com A crucial aspect of its mechanism is the poisoning of topoisomerase II, an enzyme essential for resolving DNA topological problems during replication and transcription. nih.govnih.gov Doxorubicin stabilizes the complex formed between topoisomerase II and DNA, leading to the accumulation of double-strand breaks and ultimately, cell death. nih.govnih.gov This trapping of topoisomerase II is a key event in the anticancer activity of doxorubicin. nih.govnih.gov The interaction of doxorubicin with the DNA-topoisomerase II complex involves the formation of hydrogen bonds and pi interactions. researchgate.net

Cellular Response Analyses (e.g., DNA Damage Foci, Apoptosis Induction, Cell Cycle Perturbations)

The cellular response to doxorubicin released from its prodrug is multifaceted. The DNA damage induced by doxorubicin, particularly double-strand breaks, triggers a robust DNA damage response (DDR). nih.gov This can lead to the formation of DNA damage foci, which are accumulations of DNA repair proteins at the sites of lesions. Ultimately, the extensive DNA damage can lead to the induction of apoptosis, or programmed cell death. nih.govnih.gov Doxorubicin has been shown to induce apoptosis through both intrinsic and extrinsic pathways. nih.gov Furthermore, doxorubicin can cause cell cycle arrest, typically at the G2/M phase, preventing cells from proceeding through mitosis. nih.gov This arrest is another mechanism by which doxorubicin inhibits cell proliferation. nih.gov

Mechanistic Studies in Drug-Resistant Cell Lines

Drug resistance is a major obstacle in cancer chemotherapy. Studies have investigated the efficacy of doxorubicin and its prodrugs in various drug-resistant cancer cell lines. wu.ac.thnih.gov For example, different human cancer cell lines exhibit varying sensitivity to doxorubicin, with some, like Huh7 and A549, showing resistance. wu.ac.thconsensus.app Resistance mechanisms can include the overexpression of efflux pumps like P-glycoprotein (Pgp), encoded by the ABCB1 gene, which actively transport doxorubicin out of the cell. nih.gov Research has shown that doxorubicin-resistant cell lines, such as HeLa/Dox and K562/Dox, have significantly increased expression of the ABCB1 gene. nih.gov The development of doxorubicin resistance can also involve alterations in signaling pathways, such as the Wnt signaling pathway, and changes in the expression of various oncogenes. nih.gov Interestingly, doxorubicin-resistant triple-negative breast cancer cells have been observed to exhibit cancer stem cell-like properties and an epithelial-to-mesenchymal transition (EMT) phenotype. nih.gov Prodrug strategies are being explored to overcome this resistance, for instance, by designing delivery systems that can bypass these efflux pumps. nih.gov

Interactive Data Table: Doxorubicin Sensitivity in Human Cancer Cell Lines

Cell LineCancer TypeIC50 (µM) of DoxorubicinSensitivity
BFTC-905Bladder Cancer2.3High
MCF-7Breast Cancer2.5High
M21Skin Melanoma2.8High
HeLaCervical Carcinoma2.9Moderate
UMUC-3Bladder Cancer5.1Moderate
HepG2Hepatocellular Carcinoma12.2Moderate
TCCSUPBladder Cancer12.6Moderate
Huh7Hepatocellular Carcinoma> 20Resistant
VMCUB-1Bladder Cancer> 20Resistant
A549Lung Cancer> 20Resistant
HK-2Non-cancer Kidney> 20Resistant

Data sourced from a study investigating the sensitivity of various human cancer cell lines to doxorubicin. wu.ac.thconsensus.app

In Vivo Mechanistic Pharmacology in Model Systems

The preclinical evaluation of this compound and similar prodrugs extends to in vivo model systems to assess their therapeutic efficacy and mechanism of action in a more complex biological context. Studies using tumor-bearing mouse models have demonstrated the potential of targeted doxorubicin delivery. For instance, a doxorubicin prodrug nanoassembly showed significant antitumor efficacy in 4T1 tumor-bearing mice. nih.gov Similarly, doxorubicin-loaded micelles targeting folate receptors effectively suppressed tumor growth in mice with drug-resistant ovarian cancer. nih.gov In vivo imaging can be used to track the biodistribution of these drug delivery systems, showing accumulation in the tumor tissue. nih.gov For example, fluorescence imaging has shown the clearance of free doxorubicin from the tumor within 60 minutes, highlighting the potential for improved tumor retention with nanoparticle formulations. nih.gov Zebrafish models have also been utilized to demonstrate the in vivo uptake of doxorubicin delivery systems. biorxiv.org These in vivo studies are crucial for validating the mechanistic principles observed in vitro and for providing a rationale for further clinical development.

Prodrug Stability and Conversion Dynamics in Biological Matrices

No specific data is available in the public domain regarding the stability and conversion dynamics of this compound in biological matrices such as plasma or tissue homogenates.

Biodistribution and Tumor Accumulation Mechanisms

There is no published information detailing the biodistribution profile or the specific mechanisms of tumor accumulation for this compound.

Intratumoral Drug Release and Active Metabolite Concentration Profiling

Specific data on the intratumoral release of doxorubicin from this compound and the subsequent concentration profiles of the active metabolite, doxorubicinol (B1670906), are not available in the scientific literature.

Molecular and Cellular Effects within the Tumor Microenvironment

While the general effects of doxorubicin on the tumor microenvironment are known, the specific molecular and cellular impacts of this compound have not been documented in publicly accessible research.

Advanced Drug Delivery System Conceptualization and Development

Principles of Targeted Prodrug Delivery

The core principle of a prodrug is to mask the pharmacological activity of a parent drug until it reaches its intended target. nih.govnih.gov In the case of Doxorubicin-N-4-hydroxyphenoxyacetamide, the cytotoxic agent doxorubicin (B1662922) is rendered less active by attaching a 4-hydroxyphenoxyacetamide group to its primary amino group. This modification is critical, as the free amino group is understood to be important for the drug's anticancer activity. nih.gov The prodrug remains relatively inert during systemic circulation, thereby reducing the indiscriminate damage to healthy cells, particularly cardiac tissue, which is a primary concern with conventional doxorubicin administration. nih.govacs.org

Activation is designed to occur through the enzymatic cleavage of the amide bond linking the doxorubicin and the phenoxyacetamide moiety. creative-biolabs.com This strategy falls under the umbrella of enzyme-prodrug therapy, where enzymes that are overexpressed in the tumor microenvironment are exploited to release the active drug locally. nih.govresearchgate.net For instance, derivatives like doxorubicin-phenoxyacetamide have been specifically designed to be activated by enzymes such as penicillin-G amidase, which can be targeted to tumors as part of an antibody-directed enzyme prodrug therapy (ADEPT) system. creative-biolabs.com In such a system, an antibody first delivers the enzyme to the tumor cells, followed by the administration of the prodrug, ensuring high concentrations of the active drug are generated specifically at the cancer site. creative-biolabs.com This targeted activation mechanism significantly increases the therapeutic index, allowing for greater efficacy against the tumor while reducing systemic exposure and associated toxicity. acs.org

Integration with Nanocarrier Platforms

To further enhance tumor targeting and improve the pharmacokinetic profile of prodrugs like this compound, they are often integrated with nanocarrier platforms. nih.govacs.org Encapsulating the prodrug within a nanoparticle protects it from premature degradation, extends its circulation time in the bloodstream, and facilitates its accumulation in tumor tissues. nih.govnih.gov This combination creates a multi-stage targeting system that leverages both the physical properties of the nanocarrier and the biochemical specificity of the prodrug.

Liposomes are nanosized vesicles composed of lipid bilayers that are highly effective for drug delivery. nih.gov Encapsulating a doxorubicin prodrug within a liposome offers several advantages. The lipid shell shields the prodrug from the systemic environment, while the nanoparticle structure allows it to take advantage of the leaky vasculature of tumors for accumulation. nih.govnih.gov Formulations can be further optimized, for example, by using temperature-sensitive liposomes that release their payload upon mild hyperthermia applied locally at the tumor site. youtube.com This external trigger provides an additional layer of control over drug release. youtube.com The development of liposomal formulations for doxorubicin prodrugs has shown the potential to improve tumor accumulation and enhance anti-tumor efficacy compared to the free prodrug. nih.gov

Table 1: Characteristics of Representative Doxorubicin Prodrug Liposomal Formulations

Formulation Type Prodrug Example Size (nm) Release Trigger Key Finding
Remotely Loaded Liposome Paclitaxel-S-Doxorubicin ~100 nm High GSH/ROS in tumor Extended blood circulation and improved tumor accumulation. nih.gov

Polymeric micelles are self-assembling nanostructures formed from amphiphilic block copolymers in an aqueous solution. francis-press.comnih.govsci-hub.box Their hydrophobic core serves as an ideal reservoir for water-insoluble drugs or prodrugs, like doxorubicin derivatives, while the hydrophilic shell provides stability in circulation. sci-hub.boxmdpi.com These systems can be engineered to be stimuli-responsive, releasing the drug in response to specific triggers in the tumor microenvironment, such as lower pH or a higher concentration of reducing agents like glutathione (B108866) (GSH). francis-press.comfrontiersin.org For example, doxorubicin prodrugs have been linked to polymers via reduction-sensitive disulfide bonds; these bonds are stable in the bloodstream but are readily cleaved inside cancer cells where GSH levels are high, triggering intracellular drug release. francis-press.comfrontiersin.org This approach enhances the targeted delivery of the drug directly into the cytoplasm of cancer cells. francis-press.com

Table 2: Research Findings on Doxorubicin Prodrug-Loaded Polymeric Micelles

Polymer System Prodrug Linkage Micelle Diameter Drug Loading Release Profile
PEG-SS-DOX Disulfide (Reduction-sensitive) ~60 nm Not specified >75% release in 48h with 10 mM DTT; only 12% without DTT. francis-press.comfrancis-press.com

Inorganic nanoparticles offer a robust and versatile platform for drug delivery, often possessing unique physical properties that can be exploited for both therapy and diagnostics (theranostics). tandfonline.comnih.gov Superparamagnetic iron oxide nanoparticles (SPIONs), for instance, can serve as carriers for doxorubicin prodrugs while also acting as contrast agents for magnetic resonance imaging (MRI). nih.gov The prodrug can be covalently attached to the nanoparticle surface. nih.gov This allows for the potential of magnetic targeting, where an external magnetic field is used to guide the nanoparticles to the tumor site, in addition to passive accumulation. Other inorganic platforms, like quantum dots (QDs), provide fluorescence imaging capabilities, enabling real-time tracking of the delivery system. mdpi.com The prodrug can be attached via linkers that are designed to cleave under specific conditions, such as in the presence of reactive oxygen species (ROS), which are often elevated in tumors. mdpi.com

Strategies for Enhanced Tumor Selectivity

The ultimate goal of integrating a prodrug like this compound into a nanocarrier is to maximize its concentration at the tumor site while minimizing its presence in healthy tissues. This is achieved through a combination of targeting strategies.

Passive targeting relies on the unique pathophysiology of solid tumors. nih.govmdpi.com Tumors develop a chaotic and leaky network of blood vessels to support their rapid growth. nih.govresearchgate.net These vessels have poorly aligned endothelial cells with large gaps between them, allowing nanoparticles of a certain size (typically less than 200 nm) to pass from the bloodstream into the tumor tissue. mdpi.comnih.gov Furthermore, tumors generally have poor lymphatic drainage, which means that once the nanoparticles enter the tumor interstitium, they are cleared very slowly. nih.govmdpi.com This combined phenomenon is known as the Enhanced Permeability and Retention (EPR) effect. nih.govnih.gov

Nanocarriers loaded with this compound are designed to exploit the EPR effect. By remaining in circulation for an extended period, these nanoparticles have a greater opportunity to extravasate into the tumor tissue, leading to their passive accumulation. acs.orgmdpi.com This process concentrates the prodrug at the desired location, setting the stage for its subsequent activation by tumor-specific enzymes, thereby achieving a highly selective and potent anti-cancer effect. nih.gov

Active Targeting (e.g., Receptor-Mediated Ligand-Targeting)

Active targeting strategies aim to achieve selective drug delivery to cancer cells by exploiting the overexpression of specific receptors on their surface. In the context of this compound, a prominent example of active targeting is its application in Antibody-Directed Enzyme Prodrug Therapy (ADEPT). nih.govcreative-biolabs.comcreative-biolabs.com

This system utilizes a two-step approach. First, a monoclonal antibody (mAb) conjugated to an enzyme is administered. The antibody is chosen to specifically bind to a tumor-associated antigen, thereby localizing the enzyme to the surface of cancer cells. creative-biolabs.comcreative-biolabs.com In the case of this compound, the enzyme employed is penicillin-V amidase (PVA). nih.govnih.gov

Following the localization and clearance of the unbound antibody-enzyme conjugate from circulation, the prodrug, this compound, is administered. nih.gov The prodrug itself is significantly less toxic than the parent doxorubicin, allowing for systemic administration with reduced side effects. nih.govnih.gov The enzyme, now concentrated at the tumor site, acts as a localized catalyst, converting the prodrug into its active, cytotoxic form directly at the target cells. creative-biolabs.com This antigen-specific activation ensures that the high concentration of the active drug is confined to the tumor microenvironment, sparing healthy tissues. nih.gov

Research has demonstrated the effectiveness of this approach using different monoclonal antibodies to target various cancer types. For instance, the L6 antibody, which targets a carcinoma-associated antigen, has been used in conjunction with L6-PVA to target lung carcinoma cells. nih.govnih.gov Similarly, the 1F5 antibody, which recognizes an antigen on B-cell lymphomas, has been paired with 1F5-PVA to target lymphoma cells. nih.govnih.gov

Stimuli-Responsive Release Mechanisms (e.g., pH-sensitive, Redox-sensitive, Enzyme-triggerable)

Stimuli-responsive release mechanisms are designed to trigger drug release in response to specific physiological or pathological conditions within the tumor microenvironment. For this compound, the primary and well-documented release mechanism is enzyme-triggerable.

Enzyme-Triggerable Release:

The ADEPT system described above is a prime example of an enzyme-triggerable release mechanism. The phenoxyacetamide linkage in this compound is specifically designed to be cleaved by the enzyme penicillin-V amidase. nih.govcreative-biolabs.comcreative-biolabs.com This enzyme is not naturally abundant in the human body, which is a key feature of this prodrug strategy. By introducing the enzyme exogenously via an antibody conjugate, the activation of the prodrug is tightly controlled and localized. nih.gov

The hydrolysis of the phenoxyacetamide bond by penicillin-V amidase releases the parent drug, doxorubicin, which can then exert its cytotoxic effects on the cancer cells. nih.govcreative-biolabs.com In vitro studies have shown a substantial increase in the cytotoxicity of this compound when cancer cells are pre-treated with the corresponding antibody-penicillin-V amidase conjugate. nih.govnih.gov This demonstrates the antigen-specific and enzyme-mediated activation of the prodrug.

The following table summarizes the comparative cytotoxicity of Doxorubicin and its prodrug, this compound (referred to as DPO in the study), on different cancer cell lines, highlighting the reduced toxicity of the prodrug form. nih.gov

CompoundCell LineRelative Toxicity
DoxorubicinH2981 (Lung Carcinoma)1
This compoundH2981 (Lung Carcinoma)80-fold less toxic
DoxorubicinDaudi (B-cell Lymphoma)1
This compoundDaudi (B-cell Lymphoma)20-fold less toxic

Data sourced from Kerr D.E., et al. Cancer Immunology, Immunotherapy, 1990. nih.gov

pH-sensitive and Redox-sensitive Release:

Currently, there is a lack of available scientific literature describing the conceptualization or development of this compound for pH-sensitive or redox-sensitive release mechanisms. The research on this specific compound has been predominantly focused on its utility as a substrate for penicillin-V amidase in the context of ADEPT. The stability and cleavage of the phenoxyacetamide linkage under varying pH or redox conditions have not been reported as a primary mechanism for drug release.

Computational and Systems Biology Modeling for Doxorubicin N 4 Hydroxyphenoxyacetamide Research

Molecular Docking and Dynamics Simulations for Prodrug-Enzyme Interactions

Understanding the interaction between Doxorubicin-N-4-hydroxyphenoxyacetamide and its activating enzyme, penicillin-V amidase, is fundamental to its design. Molecular docking and molecular dynamics (MD) simulations are indispensable computational techniques for this purpose. nih.goviucc.ac.il

Molecular Docking is an empirical method used for a fast, preliminary analysis of the prodrug-enzyme binding. mdpi.comresearchgate.net It predicts the preferred orientation and binding affinity of the prodrug within the enzyme's catalytic site. nih.gov For this compound, docking studies can elucidate how the molecule fits into the active site of penicillin-V amidase, identifying key amino acid residues involved in the interaction through forces like hydrogen bonds and van der Waals interactions. researchgate.net

Molecular Dynamics (MD) Simulations provide a more complex and reliable analysis by simulating the movement of atoms in the prodrug-enzyme complex over time. mdpi.comnih.gov These simulations offer insights into the stability of the complex, conformational changes, and the dynamic nature of the binding process. mdpi.com For instance, MD simulations can reveal whether the initial binding pose predicted by docking is stable, and can model the structural adjustments required for optimal prodrug activation. mdpi.com The stability of the simulation can be assessed using metrics like the root-mean-square deviation (RMSD) of atomic positions over time.

Table 1: Key Parameters in Molecular Docking and Dynamics Simulations for Prodrug-Enzyme Interactions

ParameterSimulation TypeDescriptionRelevance to this compound
Binding Energy (kcal/mol) Molecular DockingEstimates the strength of the interaction between the prodrug and the enzyme. Lower values typically indicate stronger binding.Predicts the affinity of the prodrug for the penicillin-V amidase active site.
Binding Pose/Orientation Molecular DockingPredicts the 3D orientation of the prodrug within the enzyme's active site.Determines if the cleavable amide bond is correctly positioned for enzymatic hydrolysis.
Root-Mean-Square Deviation (RMSD) Molecular DynamicsMeasures the average distance between the atoms of the simulated complex and a reference structure over time.Assesses the stability of the prodrug-enzyme complex; a stable RMSD suggests a stable binding mode.
Root-Mean-Square Fluctuation (RMSF) Molecular DynamicsMeasures the fluctuation of individual amino acid residues in the enzyme.Identifies flexible regions of the penicillin-V amidase that may be important for prodrug binding and catalysis.
Hydrogen Bond Analysis Molecular DynamicsTracks the formation and breaking of hydrogen bonds between the prodrug and enzyme over the simulation time.Reveals critical interactions that stabilize the prodrug in the active site for efficient conversion.

In Silico Modeling of Prodrug Stability and Conversion Kinetics

The efficacy of a prodrug is critically dependent on its stability in the body and the rate at which it is converted to the active drug. In silico models are crucial for predicting these properties. mdpi.comnih.gov

Prodrug Stability: Computational methods can predict the chemical stability of this compound under various physiological conditions. researchgate.net This involves modeling its hydrolysis rate at different pH levels, such as those found in the stomach (acidic) versus the blood and tumor microenvironment (neutral or slightly acidic). acs.org Quantitative Structure-Property Relationship (QSPR) models can be developed to correlate molecular descriptors with the rate of non-enzymatic degradation. nih.gov For instance, studies on similar ester prodrugs have shown that stability increases with the length of a linker chain. acs.org

Conversion Kinetics: The enzymatic conversion of the prodrug to doxorubicin (B1662922) is the key activation step. Computational methods like quantum mechanics (QM) and molecular mechanics (MM) can model this chemical reaction at an atomic level. mdpi.comresearchgate.net These methods can elucidate the reaction mechanism and identify the rate-determining step in the enzymatic hydrolysis of the amide bond. mdpi.com The energy gap between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) can serve as an index of chemical reactivity and stability; a smaller gap suggests higher reactivity. nih.gov By simulating the entire catalytic cycle, these models can predict the conversion rate, which can then be validated experimentally. iucc.ac.il

Table 2: In Silico Methods for Predicting Prodrug Stability and Conversion

MethodApplicationPredicted ParameterRelevance to this compound
pH-dependent hydrolysis simulation Chemical StabilityHalf-life (t½) at various pH valuesPredicts stability in different biological compartments (e.g., blood, gut). acs.org
Quantum Mechanics (QM) Conversion KineticsReaction energy barriers, transition state geometriesElucidates the electronic mechanism of amide bond cleavage by penicillin-V amidase. mdpi.comresearchgate.net
Molecular Mechanics (MM) Prodrug-Enzyme InteractionConformational changes, interaction energiesProvides a classical mechanics view of the structural dynamics leading to conversion. mdpi.com
QM/MM Hybrid Methods Conversion KineticsFree energy profile of the reactionCombines QM accuracy for the reaction center with MM efficiency for the surrounding protein environment to model the enzymatic reaction realistically. nih.gov

Computational Prediction of Drug Release and Intracellular Concentration Gradients

After the prodrug is activated, the released doxorubicin must reach its intracellular target—nuclear DNA—in sufficient concentrations. Computational models can simulate this entire process, from drug release to cellular uptake and distribution. nih.gov

Drug Release Modeling: The conversion of this compound results in the localized release of doxorubicin. The rate of this release is directly tied to the conversion kinetics modeled in the previous section. nih.gov

Intracellular Concentration and Diffusion: Mathematical models, often based on systems of partial differential equations (PDEs), can predict the transport of released doxorubicin through the tumor interstitium and its subsequent uptake by cancer cells. nih.govnih.gov These models can incorporate factors like diffusion, binding to the extracellular matrix, and transport across the cell membrane. nih.govnih.gov More complex, multi-compartment models can describe the pharmacokinetics of doxorubicin within the cell, simulating its distribution between the cytoplasm and the nucleus. researchgate.net Such models have shown that doxorubicin uptake can involve both saturable and non-saturable components. nih.gov Agent-based models can also be used to represent drug molecules as discrete particles, simulating their movement and interaction with individual cells within a realistic tumor architecture. nih.gov These simulations are vital for predicting whether therapeutic concentrations of doxorubicin can be achieved throughout the tumor, especially in poorly vascularized regions. nih.govnih.gov

Table 3: Modeling Approaches for Drug Release and Intracellular Concentration

Modeling ApproachDescriptionKey OutputsApplication for Doxorubicin
Compartmental Pharmacokinetic (PK) Models Divides the system into compartments (e.g., extracellular, cytoplasm, nucleus) and models drug transfer between them using ordinary differential equations (ODEs). researchgate.netDrug concentration over time in each compartment. researchgate.netPredicts the intracellular and nuclear concentration of doxorubicin following its release from the prodrug. nih.govnih.gov
Reaction-Diffusion Models (PDEs) Uses partial differential equations to model the spatiotemporal distribution of the drug within the tumor tissue. nih.govDrug concentration gradients across the tumor microenvironment.Simulates how doxorubicin diffuses from the site of activation and penetrates the tumor mass. nih.gov
Agent-Based Models (ABMs) Simulates individual agents (e.g., drug molecules, cells) and their interactions based on a set of rules. nih.govSpatiotemporal drug distribution at the single-cell level.Visualizes drug transport and uptake within a heterogeneous tumor architecture.
Physiologically Based Pharmacokinetic (PBPK) Models Integrates physiological, physicochemical, and biochemical data to simulate drug distribution throughout the body. nih.govDrug concentration in various organs and tissues.Translates in vitro findings on drug uptake to predict clinical concentration-time curves in a patient. nih.gov

Systems Biology Approaches for Pathway Perturbation Analysis

The anticancer effect of doxorubicin stems from its ability to disrupt critical cellular pathways. Systems biology provides a holistic framework to analyze these complex perturbations on a genome-wide scale. nih.gov

Upon its release, doxorubicin primarily acts by intercalating into DNA and inhibiting the enzyme topoisomerase II, which leads to DNA damage and apoptosis. nih.gov However, its effects are far-reaching. Integrative systems biology approaches, which combine experimental data (like transcriptomics and metabolomics) with computational network models, can map the extensive rewiring of cellular processes. nih.govfrontiersin.org For doxorubicin, such analyses have revealed significant perturbations in pathways related to:

DNA Damage Response: Upregulation of checkpoint signaling pathways (e.g., Rad53). nih.gov

Oxidative Stress: Induction of genes that combat reactive oxygen species (ROS). nih.gov

Metabolism: Repression of glycolysis, amino acid biosynthesis, and nucleotide biosynthesis. nih.gov

Ribosome Biogenesis: Significant repression of pathways related to translation and protein synthesis. nih.gov

Apoptosis: Activation of programmed cell death pathways.

By modeling these pathway perturbations, researchers can gain a deeper understanding of both the therapeutic effects and the mechanisms of drug resistance. nih.gov This knowledge is crucial for identifying potential biomarkers of response and for devising combination therapies that could enhance the efficacy of the prodrug strategy.

Table 4: Key Cellular Pathways Perturbed by Doxorubicin

Pathway CategorySpecific Pathways InvolvedEffect of Doxorubicin
DNA Integrity & Repair Topoisomerase II inhibition, DNA damage response, Nucleosome assemblyInhibition, Activation, Induction nih.gov
Cell Stress Response Oxidative stress pathways, MAPK signalingInduction nih.gov
Cell Survival & Death Apoptosis, NF-kB signalingActivation (in some cells), Blockage (in cancer cells)
Cellular Metabolism Glycolysis, Amino acid biosynthesis, Nucleotide biosynthesis, Pentose phosphate (B84403) pathwayRepression, Induction nih.gov
Protein Synthesis Ribosome biogenesis, TranslationRepression nih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling for Prodrug Optimization

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. patsnap.compharmdbm.com For a prodrug like this compound, QSAR models can be invaluable for optimizing its structure to improve desired properties. nih.gov

The process involves creating a dataset of related prodrugs with variations in their structure (e.g., modifying the phenoxyacetamide linker) and measuring a relevant biological activity, such as the rate of enzymatic conversion by penicillin-V amidase or stability in human plasma. nih.govnih.gov Then, various molecular descriptors (physicochemical, electronic, and steric properties) are calculated for each prodrug. nih.gov Statistical methods, such as multiple linear regression (MLR) or machine learning algorithms, are used to build a model that predicts the activity based on these descriptors. nih.govyoutube.com

A validated QSAR model can be used to:

Predict the activity of new, unsynthesized prodrug designs. nih.gov

Provide insights into the structural features that are most important for activity.

Guide the rational design of next-generation prodrugs with enhanced stability, faster activation, or other improved characteristics. youtube.com

Table 5: Example Descriptors Used in QSAR Modeling for Prodrugs

Descriptor TypeExample DescriptorDescriptionPotential Use for Prodrug Optimization
Electronic Charge on amide nitrogen (AN)The partial atomic charge on the nitrogen atom of the cleavable amide bond.Correlates with susceptibility to nucleophilic attack during hydrolysis. nih.gov
Lipophilicity LogP (Octanol-water partition coefficient)Measures the hydrophobicity of the molecule.Influences membrane permeability, solubility, and binding to the enzyme. nih.gov
Steric/Topological Van der Waals surface areaThe total surface area of the molecule.Relates to how the prodrug fits within the enzyme's active site. nih.gov
Topological Balaban index (J)A topological index that describes the branching and shape of the molecule.Can correlate with binding affinity and enzymatic conversion rates. nih.gov
Quantum Chemical Dipole MomentA measure of the overall polarity of the molecule.Influences long-range interactions with the enzyme. nih.gov

Predictive Modeling for Personalized Prodrug Design and Delivery

By integrating patient-specific data, such as genomic, transcriptomic, or proteomic profiles from their tumor, researchers can create "virtual patient" or "digital twin" models. nih.govnih.govelsevierpure.com These complex computational models simulate the patient's specific cancer biology. nih.gov For this compound, such a model could predict:

Enzyme Expression: The level of an activating enzyme (if endogenous) or the delivery efficiency of an exogenous enzyme like penicillin-V amidase in a specific patient's tumor.

Drug Response: How a patient's tumor cells, with their unique set of mutations and pathway activities, will respond to the released doxorubicin. nih.govelsevierpure.com

Resistance Mechanisms: Whether a patient is likely to be resistant to doxorubicin, based on their molecular profile. nih.gov

Machine learning algorithms can be trained on large datasets of patient data and drug responses to identify complex biomarkers that predict treatment outcomes. nih.govmdpi.com These predictive frameworks can help stratify patients, selecting those most likely to benefit from the prodrug therapy and potentially guiding modifications to the treatment regimen to overcome resistance, thus improving clinical outcomes. nih.govnih.gov

Table 6: Components of a Predictive In Silico Model for Personalized Prodrug Therapy

Model ComponentData InputPurpose
Virtual Patient Profile Genomics (e.g., mutations), Transcriptomics (e.g., gene expression), ProteomicsTo create a patient-specific digital representation of the tumor. crownbio.comnih.gov
Tumor Microenvironment Model Histology images, metabolic dataTo simulate the physical and chemical landscape the drug will encounter (e.g., cell density, vascularization, hypoxia). nih.gov
Prodrug PK/PD Model Drug properties, enzyme kinetics, cell uptake ratesTo simulate the activation of this compound and the subsequent effect of doxorubicin on the virtual tumor. nih.gov
Machine Learning Algorithm Clinical trial data, multi-omics dataTo predict patient response (sensitive vs. resistant) based on their profiles. nih.gov
Treatment Simulation Dosing schedules, delivery methodsTo run in silico trials to optimize the therapeutic strategy for the individual virtual patient. mathematical-oncology.org

Comparative Molecular and Mechanistic Analyses of Doxorubicin N 4 Hydroxyphenoxyacetamide

Comparison with Parent Doxorubicin (B1662922)

Prodrug Activation and Intracellular Drug Release vs. Direct Doxorubicin Action

Doxorubicin exerts its cytotoxic effects immediately upon entering a cell. In contrast, Doxorubicin-N-4-hydroxyphenoxyacetamide is a prodrug that requires enzymatic activation to release the active doxorubicin molecule. This derivative is specifically designed to be activated by penicillin amidase, an enzyme that can be conjugated to a monoclonal antibody targeted to a tumor-specific antigen in an approach known as Antibody-Directed Enzyme Prodrug Therapy (ADEPT). creative-biolabs.com

The prodrug itself exhibits significantly lower cytotoxicity compared to doxorubicin. In vitro studies on phenoxyacetamide derivatives of doxorubicin have shown them to be at least 1000-fold less toxic than the parent drug against cancer cell lines. creative-biolabs.com The activation process involves the enzymatic hydrolysis of the phenoxyacetamide group, which then releases doxorubicin within the tumor microenvironment. This targeted release mechanism is designed to concentrate the cytotoxic agent at the tumor site, thereby reducing exposure to healthy tissues.

FeatureDoxorubicinThis compound
Activation Always activeRequires enzymatic activation by penicillin amidase
Initial Cytotoxicity HighLow (significantly less than doxorubicin)
Mechanism of Action Direct intercalation with DNA and inhibition of topoisomerase IIIndirect; releases active doxorubicin upon activation
Drug Release Immediate upon cellular uptakeControlled and targeted to the tumor site

Differential Effects on Molecular Targets and Cellular Pathways

Once activated, the released doxorubicin from the prodrug is expected to have the same intracellular targets as conventionally administered doxorubicin. The primary molecular target of doxorubicin is topoisomerase II, an enzyme crucial for DNA replication and repair. nih.govmdpi.com Doxorubicin intercalates into DNA and stabilizes the topoisomerase II-DNA complex, leading to double-strand breaks and subsequent apoptosis. nih.gov

However, the differential effect of the prodrug lies in the spatial and temporal control of doxorubicin's interaction with these targets. By localizing the release of doxorubicin to the tumor, the prodrug strategy aims to maximize the impact on cancer cell pathways while minimizing effects on normal cells. Doxorubicin is known to induce apoptosis through both intrinsic and extrinsic pathways, often involving the p53 tumor suppressor protein. nih.govnih.govresearchgate.netresearchgate.net In tumor cells, doxorubicin-induced apoptosis is often p53-dependent, whereas in normal cells like cardiomyocytes, it can be mediated by the generation of reactive oxygen species (ROS). nih.gov The targeted delivery of doxorubicin via the prodrug could potentially shift the balance of these pathway activations, concentrating the p53-dependent apoptotic signaling within tumor cells.

Key Cellular Pathways Affected by Activated Doxorubicin:

DNA Damage Response: Activation of ATM and ATR kinases in response to DNA double-strand breaks.

Apoptosis: Induction of both intrinsic (mitochondrial) and extrinsic (death receptor) pathways. nih.govresearchgate.net

Cell Cycle Arrest: Primarily at the G2/M phase.

Generation of Reactive Oxygen Species (ROS): A significant contributor to doxorubicin's cardiotoxicity. researchgate.net

Modulation of Drug Resistance Mechanisms

A major challenge in doxorubicin chemotherapy is the development of multidrug resistance (MDR). One of the primary mechanisms of MDR is the overexpression of drug efflux pumps, such as P-glycoprotein (P-gp), which actively transport doxorubicin out of the cancer cell, reducing its intracellular concentration and efficacy. nih.govnih.govresearchgate.net

Prodrugs like this compound offer a potential strategy to circumvent this resistance. By delivering a high concentration of the active drug directly within the tumor microenvironment, it may be possible to overwhelm the capacity of the P-gp efflux pumps. Furthermore, some doxorubicin prodrugs have been shown to be effective in tumor models resistant to free doxorubicin. For instance, the beta-glucuronidase-activated prodrug HMR 1826 demonstrated efficacy in doxorubicin-resistant MDA-MB-231 tumor xenografts. nih.gov The targeted nature of the ADEPT approach with this compound could similarly overcome resistance by achieving a therapeutic intracellular concentration of doxorubicin in resistant cells.

Preclinical Pharmacological Profiles and Tumor Selectivity

Preclinical studies are essential to evaluate the therapeutic potential and selectivity of doxorubicin prodrugs. While specific in vivo pharmacological data for this compound is limited in the provided search results, the general principles of doxorubicin prodrugs and targeted delivery systems highlight their advantages.

The significantly lower in vitro cytotoxicity of the doxorubicin-phenoxyacetamide prodrug prior to activation is a strong indicator of its potential for improved tumor selectivity and a better safety profile. creative-biolabs.com The concept of tumor selectivity is further supported by studies on other targeted doxorubicin formulations, such as liposomal doxorubicin and antibody-drug conjugates, which have demonstrated enhanced drug accumulation in tumor tissues and reduced systemic toxicity in preclinical models. researchgate.netnih.govnih.gov For example, a doxorubicin-RGD-4C peptide conjugate showed a better antitumor effect in a mouse hepatoma model compared to free doxorubicin, attributed to tumor targeting. nih.gov

Comparative Studies with Other Anthracycline Prodrugs and Derivatives

This compound is one of several strategies developed to improve the therapeutic index of anthracyclines. Other notable approaches include liposomal formulations and different prodrug designs.

Liposomal Doxorubicin (e.g., Doxil/Caelyx): This formulation encapsulates doxorubicin in liposomes, which allows for a longer circulation time and passive accumulation in tumor tissues through the enhanced permeability and retention (EPR) effect. Clinical and preclinical studies have shown that liposomal doxorubicin reduces cardiotoxicity compared to free doxorubicin. nih.govcuni.cz

Enzyme-Activated Prodrugs: This category includes prodrugs like this compound and HMR 1826. These prodrugs are designed to be activated by enzymes that are either endogenous to the tumor microenvironment or delivered exogenously, as in the ADEPT strategy. A comparative study involving free doxorubicin, liposomal doxorubicin, and the beta-glucuronidase-activated prodrug HMR 1826 in human tumor xenograft models showed that all three forms had similar efficacy in most models. nih.gov However, both Doxil and HMR 1826 were effective in a doxorubicin-resistant model, and HMR 1826 was associated with less weight loss, suggesting a better toxicity profile. nih.gov

Polymer-Drug Conjugates (e.g., PK1): In this approach, doxorubicin is conjugated to a polymer, such as N-(2-hydroxypropyl)methacrylamide (HPMA). These conjugates also exploit the EPR effect for tumor targeting.

The table below provides a comparative overview of these different doxorubicin delivery strategies.

Delivery StrategyExample(s)Mechanism of TargetingKey Advantages
Free Doxorubicin DoxorubicinNoneBroadly effective cytotoxic agent
Liposomal Formulation Doxil, Caelyx, MyocetPassive (EPR effect)Reduced cardiotoxicity, longer half-life
Enzyme-Activated Prodrug This compound, HMR 1826Active (enzyme-specific activation at the tumor site)High tumor selectivity, potential to overcome MDR, potentially lower systemic toxicity
Polymer-Drug Conjugate PK1, PK2Passive (EPR effect) or Active (with targeting ligand)Improved pharmacokinetics, potential for targeted delivery

Emergent Research Paradigms and Future Directions

Integration with Immunotherapeutic Strategies

The combination of chemotherapy and immunotherapy is a powerful approach in cancer treatment. Research indicates that doxorubicin (B1662922) can sensitize tumor cells to immune-mediated killing. Specifically, treating tumor cells with sub-apoptotic doses of doxorubicin has been shown to increase the expression of TRAIL-R2 (TNF-related apoptosis-inducing ligand receptor 2) on their surface. nih.gov This upregulation makes the cancer cells more susceptible to lysis by Natural Killer (NK) cells and tumor-infiltrating T cells (TILs), which can express the TRAIL ligand. nih.gov

For a prodrug like Doxorubicin-N-4-hydroxyphenoxyacetamide, this immunomodulatory effect could be strategically leveraged. By delivering doxorubicin selectively to the tumor microenvironment upon enzymatic activation, the prodrug could induce immunogenic cell death and enhance the local immune response without causing widespread systemic immunosuppression often associated with conventional chemotherapy. Future research will likely focus on combining this tyrosinase-activated prodrug with immune checkpoint inhibitors or adoptive cell therapies to create a synergistic anti-tumor effect, where the prodrug-induced cell death primes the tumor for a more robust and targeted immune attack.

Combination Modalities with Synergistic Therapeutic Agents

The efficacy of this compound can be potentially amplified when used in combination with other therapeutic agents that act synergistically. The principle of synergy is to achieve a greater therapeutic effect with lower doses of each drug, potentially reducing toxicity.

One major mechanism of doxorubicin resistance is the overexpression of drug efflux pumps like P-glycoprotein (P-gp). remedypublications.comnih.gov Combining the doxorubicin prodrug with P-gp inhibitors is a key area of investigation. For instance, studies have shown that certain tyrosine kinase inhibitors (TKIs) can reverse P-gp-mediated resistance, enhancing the intracellular concentration and efficacy of doxorubicin. nih.gov Similarly, natural compounds like quercetin (B1663063) have been shown to downregulate P-gp expression and initiate mitochondria-dependent apoptotic pathways, thereby increasing doxorubicin's cytotoxicity in resistant cells. nih.gov

Another approach involves combining the prodrug with agents that inhibit angiogenesis, the process by which tumors form new blood vessels. A study combining doxorubicin with a peptide derived from endostatin, an angiogenesis inhibitor, resulted in significantly greater tumor growth inhibition than either agent alone. nih.gov This suggests that a dual strategy of targeting the tumor cells directly with activated doxorubicin and cutting off their blood supply can be highly effective.

Future directions will involve designing co-delivery systems, such as nanoparticles, that can carry both this compound and a synergistic agent (e.g., a P-gp inhibitor or an anti-angiogenic peptide) to the tumor site, ensuring their simultaneous action.

Advanced Characterization of Prodrug Metabolism and Metabolite Pathways

Understanding the metabolic fate of this compound is crucial for optimizing its therapeutic index. The primary activation step involves the enzymatic cleavage of the N-4-hydroxyphenoxyacetamide moiety to release active doxorubicin. However, once released, doxorubicin itself is subject to extensive metabolism.

The main metabolic pathways for doxorubicin include:

Two-electron reduction: This is the major pathway, converting doxorubicin to its primary metabolite, doxorubicinol (B1670906) (DOXol). clinpgx.orgnih.gov This reaction is carried out by various enzymes, with carbonyl reductase 1 (CBR1) being significant in the liver and aldo-keto reductases (AKRs) playing a role in other tissues. clinpgx.orgnih.gov

One-electron reduction: This pathway forms a doxorubicin-semiquinone radical. Its subsequent re-oxidation generates reactive oxygen species (ROS), which contribute to both the drug's anticancer effect and its cardiotoxicity. clinpgx.orgnih.gov

Deglycosidation: A minor pathway that cleaves the daunosamine (B1196630) sugar to form inactive aglycone metabolites. clinpgx.org

Recent research has also discovered novel doxorubicin metabolites in resistant cancer cells, suggesting that tumor cells may have unique metabolic pathways for the drug. frontiersin.org For the prodrug, it is essential to characterize not only the activation kinetics but also how the released doxorubicin is subsequently metabolized within the tumor microenvironment. Future studies will likely employ advanced techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify and quantify all metabolites in both tumor and healthy tissues to fully understand the compound's activity and potential off-target effects. frontiersin.orgresearchgate.net

Metabolic Pathway Key Enzymes Involved Primary Metabolite(s) Significance
Two-Electron ReductionCarbonyl Reductase (CBR1), Aldo-Keto Reductases (AKRs)Doxorubicinol (DOXol)Major metabolic route; metabolite retains some activity but also contributes to cardiotoxicity. clinpgx.orgnih.gov
One-Electron ReductionMitochondrial NADH dehydrogenases, NQO1, XDH, NOSDoxorubicin-semiquinone radical, Reactive Oxygen Species (ROS)Contributes to anticancer effects via oxidative stress and DNA damage; also a major cause of cardiotoxicity. clinpgx.orgnih.gov
DeglycosidationLess characterized glycosidases, possibly PORAglycones (e.g., Doxorubicinone)Minor pathway, generally leads to inactive metabolites. clinpgx.org

Exploration of Novel Enzyme Targets for Prodrug Activation

The activation of this compound is predicated on the presence of a specific enzyme. While tyrosinase, which is overexpressed in melanoma, is a primary target, the exploration of other enzymes could broaden the applicability of this prodrug strategy to other cancers. nih.gov

The ideal enzyme for prodrug activation should be highly expressed in tumor tissue with minimal presence in healthy tissues to ensure site-specific drug release. This strategy is a cornerstone of Gene-Directed Enzyme Prodrug Therapy (GDEPT), where a gene encoding a non-human enzyme is delivered to tumor cells, followed by administration of a specific prodrug. nih.gov

Potential novel enzyme targets for similar prodrug designs include:

Matrix Metalloproteinases (MMPs): These enzymes are often overexpressed in the tumor microenvironment and are involved in invasion and metastasis. Doxorubicin prodrugs activated by MMPs have shown promise in preclinical models. nih.gov

Prostate-Specific Antigen (PSA): For prostate cancer, PSA offers a highly specific target. Prodrugs have been designed to be cleaved exclusively by PSA, releasing the cytotoxic agent directly within the prostate tumor. nih.gov

Cathepsins: These are proteases that can be overexpressed in certain cancers. Their potential as activating enzymes for floxuridine (B1672851) prodrugs has been investigated in pancreatic cancer models. doaj.org

Future research will focus on identifying new, highly tumor-specific enzymes and designing the corresponding linker moieties for doxorubicin prodrugs. This could involve screening tumor types for unique enzymatic activities and then synthesizing prodrugs that are specific substrates for those enzymes, expanding the range of cancers treatable with this targeted approach.

Strategies for Overcoming Specific Resistance Mechanisms

Cancer cells can develop resistance to doxorubicin through various mechanisms, which could also affect the efficacy of its prodrugs. Understanding and overcoming these resistance pathways is critical for long-term therapeutic success.

Key mechanisms of doxorubicin resistance include:

Increased Drug Efflux: Overexpression of ATP-binding cassette (ABC) transporters, particularly P-glycoprotein (P-gp or ABCB1), actively pumps doxorubicin out of the cell, preventing it from reaching its nuclear target. remedypublications.comnih.govresearchgate.net

Alterations in Drug Target: Mutations or reduced expression of Topoisomerase II alpha (TOP2A), the primary target of doxorubicin, can make cells less sensitive to the drug's DNA-damaging effects. nih.gov

Activation of Survival Pathways: Upregulation of pro-survival signaling pathways, such as the PI3K/Akt and MAPK/ERK pathways, can help cancer cells evade apoptosis (programmed cell death) induced by doxorubicin. remedypublications.comnih.gov

Enhanced DNA Repair and Altered Apoptosis Signaling: Resistant cells may have more efficient DNA repair mechanisms or defects in the apoptotic signaling cascade, preventing the cell from dying despite DNA damage. nih.gov

Strategies to overcome this resistance are multifaceted. As mentioned, combining the prodrug with P-gp inhibitors is a promising approach. nih.govnih.gov Another strategy involves inhibiting the survival pathways that are activated in resistant cells. For example, studies have shown that inhibiting the ERK signaling pathway can re-sensitize resistant breast cancer cells to doxorubicin. nih.gov

For resistance related to prodrug activation itself (e.g., downregulation of the activating enzyme like tyrosinase), one could employ combination therapies that include agents known to upregulate the enzyme's expression. Alternatively, developing prodrugs that can be activated by multiple, redundant enzymes within the tumor could provide a way to bypass resistance emerging from the loss of a single activating enzyme.

Development of Advanced Methodologies for Real-Time Prodrug Activation and Drug Release Monitoring

To confirm that a prodrug is functioning as designed—activating specifically at the tumor site—researchers need advanced methods to monitor its conversion in real-time. This is crucial for both preclinical development and potential clinical application.

Several innovative approaches are being explored:

Fluorescence-Based Monitoring: Doxorubicin is naturally fluorescent. However, its prodrug form may have different fluorescent properties. By exploiting this, microscopy techniques can be used to visualize the prodrug's uptake and its conversion to doxorubicin, which typically concentrates in the cell nucleus. nih.gov Some advanced systems use fluorescent reporters that "turn on" only upon cleavage of the prodrug, providing a clear signal of activation. acs.org

Bioorthogonal Chemistry: This involves using pairs of chemical groups that react with each other within a biological system without interfering with native biochemical processes. An activatable prodrug can be designed to release its payload upon a "click" reaction with a separately administered trigger molecule. This reaction can also be designed to generate a detectable signal, allowing for simultaneous activation and monitoring. nih.gov

Advanced Imaging Techniques: In vivo imaging modalities like Positron Emission Tomography (PET) or Magnetic Resonance Imaging (MRI) can be adapted to track the biodistribution and activation of prodrugs. This might involve labeling the prodrug with a radioisotope or a contrast agent that changes its signal upon enzymatic cleavage.

Future development in this area will focus on creating non-invasive, high-resolution imaging techniques that can provide a quantitative, real-time map of where and when this compound is being converted to its active form in a living organism. Such tools would be invaluable for optimizing treatment protocols and ensuring that the drug is hitting its intended target.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.